molecular formula C17H12BrFN2OS B2880134 (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide CAS No. 865248-76-6

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide

Cat. No.: B2880134
CAS No.: 865248-76-6
M. Wt: 391.26
InChI Key: IWHPHTQOBZJSDH-JZJYNLBNSA-N
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Description

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is a synthetic benzamide-thiazole derivative intended for research purposes. Compounds featuring benzamide and heterocyclic scaffolds, such as thiazole and benzothiazole, are of significant interest in medicinal chemistry and chemical biology for their potential as enzyme inhibitors . Structurally related molecules have been investigated as potent inhibitors of enzymes like Carbonic Anhydrase (CA), which is a target for therapeutic areas including cancer, obesity, and glaucoma . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective negative allosteric modators for ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), serving as valuable pharmacological tools . This compound is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-bromo-N-(4-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2OS/c1-2-10-21-15-13(19)8-5-9-14(15)23-17(21)20-16(22)11-6-3-4-7-12(11)18/h2-9H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHPHTQOBZJSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Allylation: The allyl group can be introduced via a palladium-catalyzed allylation reaction using allyl halides.

    Formation of the Bromobenzamide Moiety: The final step involves the coupling of the benzo[d]thiazole derivative with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of epoxides or aldehydes depending on the reaction conditions.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features suggest it could have activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Structural Features Key Differences Relevant Data
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole core with dimethylamino-acryloyl and benzamide groups Thiadiazole vs. benzothiazole; absence of bromine/fluorine IR peaks: 1690, 1638 cm⁻¹ (C=O); MS: m/z 392 (M+); Anal. C 64.15%, H 5.01%, N 14.10%
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Benzo[d]thiazole core with ethyl and fluorophenyl groups; azepane-sulfonyl substituent Ethyl vs. allyl substituent; sulfonyl vs. bromobenzamide Synonyms: DTXSID201117959; Synthetic route involves sulfonylation and coupling
N-((Z)-3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide Extended benzothiazole with oxazole-carboxamide and hydroxypropoxy groups Complex side chains; absence of bromine/allyl groups NMR (DMSO-d6): δ 3.4 (CH2), 4.3 (NH2); 63% yield; white solid

Key Observations:

The 2-bromobenzamide moiety introduces steric bulk and electron-withdrawing effects, which could stabilize the Z-configuration and influence binding to hydrophobic enzyme pockets .

Spectral and Analytical Data :

  • The absence of reported IR or NMR data for the target compound limits direct comparison. However, analogs like 4g exhibit strong C=O stretching vibrations (~1690 cm⁻¹), suggesting similar carbonyl interactions in the target compound .
  • Elemental analysis discrepancies (e.g., 4g’s C: 64.15% vs. theoretical 64.27%) highlight the importance of purity validation in such derivatives .

Synthetic Challenges :

  • The target compound’s synthesis likely involves imidization of a benzothiazole precursor with 2-bromobenzoyl chloride, analogous to the formation of ethyl carbamates in . However, the allyl group’s reactivity may necessitate controlled conditions to avoid polymerization.

Biological Activity

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is a synthetic organic compound notable for its unique molecular structure, which includes a benzo[d]thiazole moiety and a bromobenzamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The molecular formula of this compound is C₁₃H₉BrFN₂S, indicating the presence of carbon, hydrogen, bromine, fluorine, nitrogen, and sulfur atoms. Its structure suggests various potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features often exhibit significant biological activities. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Several benzothiazole derivatives have shown antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains. A comparative analysis of similar compounds is presented in Table 1.

Compound NameStructure SimilarityNotable Activity
N-(4-Fluorobenzyl)benzamideBenzamide backboneAntimicrobial
Benzothiazole DerivativesThiazole ringAnticancer
AllylbenzamidesAllylic substitutionEnzyme inhibition

Enzyme Inhibition

Research indicates that benzothiazole derivatives can act as inhibitors of key enzymes involved in various diseases. For example, compounds similar to this compound have shown inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are crucial in the treatment of Alzheimer's disease.

A study demonstrated that certain derivatives exhibited IC50 values against AChE and MAO-B enzymes, suggesting their potential as dual inhibitors:

CompoundIC50 against AChE (nM)IC50 against MAO-B (nM)
Compound 4f23.4 ± 1.140.3 ± 1.7

This dual inhibition mechanism is particularly promising for developing multifactorial agents targeting Alzheimer's disease.

The mechanism of action for this compound likely involves interactions with specific molecular targets within biological systems. The benzo[d]thiazole moiety facilitates binding to enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.

Case Studies

Recent research has highlighted the therapeutic potential of benzothiazole derivatives in neuroprotection and amyloid plaque inhibition:

  • Neuroprotective Effects : A study found that certain benzothiazole derivatives could inhibit beta-amyloid aggregation, a hallmark of Alzheimer's disease.
  • Inhibition of Enzyme Activity : Compounds were evaluated for their ability to inhibit AChE and MAO-B, with significant results indicating potential use in treating neurodegenerative diseases.

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